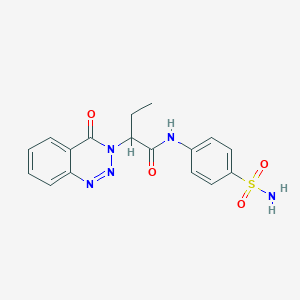![molecular formula C19H21ClN4O4 B12495466 ethyl 2-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B12495466.png)
ethyl 2-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-({[(3-chlorophenyl)methyl]carbamoyl}methyl)-3-oxo-5H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by its unique structure, which includes a pyridazine ring fused with a pyridine ring, and various functional groups such as an ester, a carbamoyl group, and a chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({[(3-chlorophenyl)methyl]carbamoyl}methyl)-3-oxo-5H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Fusing with Pyridine Ring: The pyridazine ring is then fused with a pyridine ring through cyclization reactions.
Introduction of Functional Groups: The ester, carbamoyl, and chlorophenyl groups are introduced through various substitution and addition reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-({[(3-chlorophenyl)methyl]carbamoyl}methyl)-3-oxo-5H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl 2-({[(3-chlorophenyl)methyl]carbamoyl}methyl)-3-oxo-5H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 2-({[(3-chlorophenyl)methyl]carbamoyl}methyl)-3-oxo-5H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Ethyl 2-({[(3-chlorophenyl)methyl]carbamoyl}methyl)-3-oxo-5H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate can be compared with other pyridazine derivatives, such as:
Pyridazine-3-carboxylic acid: Similar in structure but lacks the ester and carbamoyl groups.
3,6-Dichloropyridazine: Contains chlorine atoms on the pyridazine ring but lacks the fused pyridine ring and other functional groups.
Propiedades
Fórmula molecular |
C19H21ClN4O4 |
|---|---|
Peso molecular |
404.8 g/mol |
Nombre IUPAC |
ethyl 2-[2-[(3-chlorophenyl)methylamino]-2-oxoethyl]-3-oxo-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxylate |
InChI |
InChI=1S/C19H21ClN4O4/c1-2-28-19(27)23-7-6-16-14(11-23)9-18(26)24(22-16)12-17(25)21-10-13-4-3-5-15(20)8-13/h3-5,8-9H,2,6-7,10-12H2,1H3,(H,21,25) |
Clave InChI |
WQIWLWRJWATHCL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1CCC2=NN(C(=O)C=C2C1)CC(=O)NCC3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3s,5s,7s)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B12495391.png)
![2-Furancarboxylic acid, 2-[[3-nitro-4-[[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio]phenyl]methylene]hydrazide](/img/structure/B12495403.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2,4-dimethylpentan-3-yl)benzamide](/img/structure/B12495409.png)
![2-chloro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12495417.png)
![Methyl 5-({2-[(4-chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12495423.png)
![5-chloro-2-methoxy-N-{(E)-[4-(piperidin-1-yl)phenyl]methylidene}aniline](/img/structure/B12495426.png)


![2-(3-methylpiperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12495443.png)
![5-({4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12495448.png)
![6-bromo-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-methyl-2-phenylquinoline-4-carboxamide](/img/structure/B12495450.png)
![2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12495455.png)
![6-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-phenylquinazolin-2-amine](/img/structure/B12495463.png)
